Bod hydrochloride

Übersicht

Beschreibung

β-methoxy 2C-D is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Biologische Aktivität

Bod hydrochloride, a compound derived from the class of benzodiazepines, has garnered attention for its biological activities, particularly in the context of its pharmacological effects. This article provides a comprehensive overview of its biological activity, including synthesis, molecular interactions, and case studies that highlight its potential applications.

Synthesis and Molecular Characteristics

This compound is synthesized through a series of chemical reactions involving the modification of benzodiazepine structures. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The compound's structure allows it to interact with various biological targets, which is essential for its therapeutic effects.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For example, one study reported IC50 values of 22.09 µg/mL against certain cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. It has been shown to activate apoptotic pathways in cancer cells, leading to increased expressions of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Case Studies

-

Antioxidant Efficacy :

- A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound significantly reduced DPPH radicals, demonstrating its potential utility in preventing oxidative damage in cells.

-

Cytotoxicity in Cancer Models :

- In a comparative study involving multiple cancer cell lines (e.g., HL-60 and U937), this compound showed effective inhibition of cell proliferation with significant apoptotic induction. The findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

-

Pharmacological Target Interaction :

- Molecular docking studies revealed that this compound binds effectively to targets associated with cancer progression and oxidative stress response, such as HERA protein and Peroxiredoxins. These interactions were characterized by favorable binding energies compared to standard drugs, indicating a strong potential for therapeutic applications .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction |

| Cytotoxicity | IC50 Assay | 22.09 µg/mL (HL-60) |

| Apoptosis Induction | Protein Expression Analysis | Increased Bax, Decreased Bcl-2 |

Eigenschaften

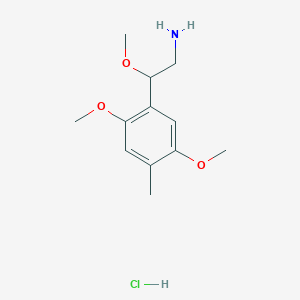

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4;/h5-6,12H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLXLXAFFFEQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(CN)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98537-38-3 | |

| Record name | Bod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098537383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT6HUM3BRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.